molecular formula C14H23NO4 B15229210 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

Cat. No.: B15229210
M. Wt: 269.34 g/mol
InChI Key: LCRBTSRHZLQODR-UHFFFAOYSA-N
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Description

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[222]octan-5-yl]acetic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl group and an azabicyclo[222]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azabicyclo[2.2.2]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[2.2.2]octane core.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]propionic acid
  • 2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]butyric acid

Uniqueness

2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-4-5-11(15)6-10(9)7-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

LCRBTSRHZLQODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2CC(=O)O

Origin of Product

United States

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